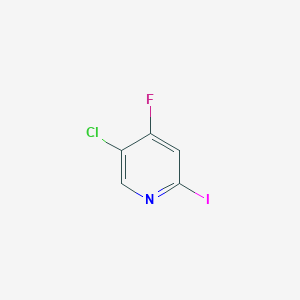

5-Chloro-4-fluoro-2-iodopyridine

Description

BenchChem offers high-quality 5-Chloro-4-fluoro-2-iodopyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-4-fluoro-2-iodopyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C5H2ClFIN |

|---|---|

Molecular Weight |

257.43 g/mol |

IUPAC Name |

5-chloro-4-fluoro-2-iodopyridine |

InChI |

InChI=1S/C5H2ClFIN/c6-3-2-9-5(8)1-4(3)7/h1-2H |

InChI Key |

HWAIDTRVUBWXQW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CN=C1I)Cl)F |

Origin of Product |

United States |

Foundational & Exploratory

Strategic Utilization of 5-Chloro-4-fluoro-2-iodopyridine in Medicinal Chemistry

The following technical guide details the physicochemical profile, synthetic utility, and strategic application of 5-Chloro-4-fluoro-2-iodopyridine .

CAS: 1807115-79-2 | Formula: C₅H₂ClFIN | Molecular Weight: 257.43 g/mol [1][2]

Molecular Identity & Physicochemical Profile

5-Chloro-4-fluoro-2-iodopyridine is a highly functionalized heterocyclic scaffold characterized by a "trident" of halogen substituents.[1][2] Unlike its more common isomer (2-fluoro-4-iodo-5-chloropyridine), this specific arrangement (2-I, 4-F, 5-Cl) offers a unique regioselective map for sequential functionalization.[1][2]

Core Data Table

| Property | Value | Technical Note |

| Molecular Weight | 257.43 g/mol | Calculated using IUPAC standard atomic weights.[1][2] |

| CAS Number | 1807115-79-2 | Distinct from the 2-fluoro isomer (CAS 659731-48-3).[1][2] |

| Formula | C₅H₂ClFIN | |

| Appearance | Off-white to pale yellow solid | Light-sensitive; store in amber vials under inert gas.[1][2] |

| Predicted LogP | ~2.96 | Moderate lipophilicity; suitable for CNS-targeted drug discovery scaffolds.[1][2][3] |

| SMILES | Ic1nccc(F)c1Cl (Isomeric) | Note: Confirmation of locants is critical before synthesis.[2][3] |

The Tri-Halogen Advantage: Orthogonal Reactivity

The primary value of this molecule lies in the electronic and steric differentiation of its three halogen leaving groups.[2][3] This allows researchers to perform three distinct bond-forming reactions on the same ring without protecting groups, governed by the hierarchy of reactivity.[1][2][3]

Reactivity Hierarchy

-

C2-Iodine (The "Soft" Handle):

-

C4-Fluorine (The "Hard" Handle):

-

Mechanism: Nucleophilic Aromatic Substitution (

).[2][3] -

Reactivity: High for nucleophiles.[2][3] The C4 position is para to the pyridine nitrogen, allowing the nitrogen to stabilize the anionic Meisenheimer intermediate.[2][3] Fluorine is the superior leaving group here (vs. Cl or I) due to its high electronegativity, which makes the C4 carbon highly electrophilic (the rate-determining step in

is nucleophilic attack, not bond breaking).[1][2][3] -

Application: Displacement by amines, alkoxides, or thiols.[2][3]

-

-

C5-Chlorine (The "Silent" Partner):

-

Mechanism: Metal-Catalyzed Coupling (Forcing Conditions).[1][2][3]

-

Reactivity: Lowest. It is meta to the nitrogen (poor activation for

) and has a stronger bond than iodine.[2][3] -

Application: Late-stage Buchwald-Hartwig amination or Suzuki coupling using specialized ligands (e.g., XPhos, RuPhos) at elevated temperatures.[1][2]

-

Figure 1: The orthogonal reactivity map of 5-Chloro-4-fluoro-2-iodopyridine, illustrating the kinetic hierarchy that enables programmable synthesis.

Experimental Protocols

These protocols are designed to exploit the reactivity differences described above.

Protocol A: Regioselective C2-Arylation (Suzuki Coupling)

Objective: Functionalize the C2 position while preserving the C4-F and C5-Cl motifs.[1][2]

Rationale: The C-I bond undergoes oxidative addition with Pd(0) much faster than C-Cl or C-F.[1][2][3] By keeping the temperature low and using a mild base, we prevent

-

Reagents:

-

Procedure:

-

Charge a reaction vial with the substrate, boronic acid, and catalyst under Argon.[2][3]

-

Stir at Room Temperature to 40°C for 4–6 hours. (Do not reflux, or C5-Cl coupling may compete).[1][2][3]

-

Monitor: TLC/LCMS should show consumption of the starting material and appearance of the mono-arylated product. The C4-F signal in ¹⁹F NMR will shift slightly but remain present.[1][2]

-

-

Workup: Dilute with EtOAc, wash with water/brine, dry over Na₂SO₄, and concentrate. Purify via silica flash chromatography.

Protocol B: Regioselective C4-Amination ( )

Objective:[1][2][4] Displace the C4-Fluorine with an amine nucleophile.[1][2][3]

Rationale: With the C2 position already functionalized (or if starting fresh), the C4-F is the most electrophilic site remaining.[2][3] The C5-Cl is deactivated by its meta-position relative to the nitrogen.[1][2]

-

Reagents:

-

Procedure:

-

Validation: ¹⁹F NMR is the key diagnostic tool.[2][3] The signal for the C4-F (typically ~ -100 to -130 ppm) will disappear upon successful substitution.[1][2]

Synthesis Workflow Diagram

The following flowchart visualizes the logical progression for building a library of tris-substituted pyridines using this scaffold.

Figure 2: Step-wise functionalization strategy ensuring regiochemical fidelity.

Safety & Handling

-

Hazards: As a halogenated pyridine, assume potential for skin irritation and eye damage.[2][3] The specific toxicology of the 2-iodo-4-fluoro isomer is not fully characterized, but analogous halopyridines can be sensitizers.[1][2]

-

Stability: The C-I bond is light-sensitive.[1][2][3] Store the solid in amber glass at 2–8°C.

-

Waste: Dispose of all organohalogen waste in dedicated halogenated solvent streams to prevent formation of toxic byproducts during incineration.[2][3]

References

-

Chemical Identity & CAS

-

General Reactivity of Halopyridines

-

Regioselective Cross-Coupling Strategies

Sources

- 1. 2137717-77-0_Sodium (oxolan-3-yl)methanesulfinateCAS号:2137717-77-0_Sodium (oxolan-3-yl)methanesulfinate【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 2. 2-Fluoro-4-iodopyridine | C5H3FIN | CID 7023570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. reddit.com [reddit.com]

- 4. znaturforsch.com [znaturforsch.com]

- 5. Ethyl 3-(5-Methyl-2-pyridyl)acrylate | CAS#:1419182-22-1 | Chemsrc [chemsrc.com]

Technical Guide: Structural Elucidation of 5-Chloro-4-fluoro-2-iodopyridine

Topic: 5-Chloro-4-fluoro-2-iodopyridine Structure Elucidation Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.

Executive Summary

The molecule 5-Chloro-4-fluoro-2-iodopyridine (CAS 659731-48-3) represents a "privileged scaffold" in medicinal chemistry due to its orthogonal reactivity. The presence of three distinct halogens—Iodine (C2), Fluorine (C4), and Chlorine (C5)—allows for sequential, chemoselective functionalization. However, verifying the regiochemistry of this trisubstituted pyridine is a common analytical bottleneck. Misassignment of the halogen positions (particularly the I vs. Cl placement) can lead to catastrophic failures in downstream SAR (Structure-Activity Relationship) campaigns.

This guide provides a definitive, self-validating protocol for the structural elucidation of this compound, utilizing NMR spectroscopy (

Part 1: The Synthetic Context & Isomer Risk

To elucidate the structure effectively, one must understand the "Isomer Landscape." This molecule is typically synthesized via metallation-trapping or halogen exchange sequences. The primary risk is regioisomerism .

-

Target Structure: 5-Chloro-4-fluoro-2-iodopyridine.

-

Common Impurity/Isomer: 2-Chloro-4-fluoro-5-iodopyridine (swapped I/Cl positions).

-

Differentiation Challenge: Both isomers have the same mass and similar polarity. Standard LC-MS is insufficient for distinction; NMR is required.

Part 2: Primary Spectroscopic Fingerprint

2.1 Mass Spectrometry (MS) – The Elemental Check

Before NMR, confirm the elemental composition. The unique isotopic signatures of Chlorine and Iodine provide a definitive "fingerprint."

-

Method: ESI+ or APCI+ (Direct Infusion).

-

Diagnostic Criteria:

-

Molecular Ion (

): ~257.9 Da. -

Chlorine Pattern: Look for the characteristic 3:1 intensity ratio between

and -

Iodine Signature: Iodine is monoisotopic (

I). There is no M+2 contribution from Iodine, simplifying the Cl pattern analysis.

-

2.2 Proton NMR (

H) – The Regio-Probe

The pyridine ring contains only two protons: H3 and H6 . Their chemical shifts and coupling constants (

Experimental Protocol:

-

Solvent: DMSO-

(Preferred over CDCl -

Frequency: 400 MHz or higher.

| Proton | Position | Chemical Shift ( | Multiplicity | Coupling ( | Structural Logic |

| H6 | Adjacent to N | 8.4 – 8.6 ppm | Singlet (d) | Deshielded by Nitrogen. Weak "W-coupling" to F (meta). | |

| H3 | Between I and F | 7.8 – 8.0 ppm | Doublet | Shielded relative to H6. Strong ortho-coupling to Fluorine. |

Interpretation:

If you observe two singlets (no coupling), the Fluorine is likely not ortho to a proton (e.g., 2,6-dichloro-4-fluoropyridine). The presence of a distinct doublet (

Part 3: The Fluorine Probe ( F & C) – The Definitive Proof

This is the most critical section. The magnitude of Carbon-Fluorine (

3.1

F NMR

-

Signal: Single peak around -90 to -110 ppm (typical for 4-F pyridines).

-

Coupling: Should show a doublet (coupling to H3) and potentially fine splitting from H6.

3.2

C NMR (Proton Decoupled)

We utilize the Magnitude of J-Coupling to assign the carbons.

Protocol:

-

Relaxation Delay (

): Set to >2.0 seconds (quaternary carbons relax slowly). -

Scans: High count required (C-I carbons are often broad due to quadrupolar relaxation).

| Carbon | Assignment | Shift (ppm) | Coupling Pattern | Logic | |

| C4 | C-F (Ipso) | ~164-168 | Doublet | ~260 Hz | Direct bond (1-bond coupling). |

| C3 | C-H (Ortho) | ~110-120 | Doublet | ~35-40 Hz | Ortho coupling (2-bond). |

| C5 | C-Cl (Ortho) | ~120-130 | Doublet | ~35-40 Hz | Ortho coupling (2-bond). |

| C2 | C-I (Meta) | ~115-125 | Doublet | ~15-20 Hz | Meta coupling (3-bond). C-I is usually shielded. |

| C6 | C-H (Meta) | ~148-152 | Doublet | ~15-20 Hz | Meta coupling (3-bond). Alpha to Nitrogen.[1] |

The "Smoking Gun" for Regiochemistry: To distinguish 5-Cl / 2-I (Target) from 2-Cl / 5-I (Isomer):

-

Run an HSQC (Heteronuclear Single Quantum Coherence) spectrum.

-

Identify the carbon attached to H6 (the most deshielded proton).

-

Check the

of C6:-

In the Target (5-Cl-4-F-2-I), C6 is meta to Fluorine.

Hz. -

In the Isomer (2-Cl-4-F-5-I), the proton at position 6 is ortho to Fluorine? No, in the isomer, H6 is still meta.

-

Correction: In the isomer (2-Cl-4-F-5-I), the proton is at C6. The Fluorine is at C4. The relationship is still meta.

-

Differentiation Strategy: Look at C2 vs C5 .

-

C2 (attached to I in target): Iodine has a "Heavy Atom Effect" (Spin-Orbit coupling) that significantly shields the attached carbon (often shifting it <100 ppm or 110-125 ppm). Chlorine does not show this effect (C-Cl is typically ~150 ppm).

-

Target: C2 (Iodinated) should be upfield (~115-125 ppm).

-

Isomer: C2 (Chlorinated) should be downfield (~150 ppm).

-

-

Part 4: Visualization of Logic Flow

Figure 1: Decision tree for confirming the regiochemistry of the halogen substituents.

Part 5: Functional Validation (Chemoselective Check)

If spectral data remains ambiguous (e.g., due to peak overlap), perform a Chemical Proof .

The Experiment: Perform a limiting-reagent Sonogashira Coupling (or Suzuki) at room temperature.

-

Reagents: Phenylacetylene (0.9 equiv), Pd(PPh

) -

Logic: The C-I bond is significantly more reactive towards Pd(0) oxidative addition than C-Br, C-Cl, or C-F.

-

Outcome:

-

If the product shows the alkyne at the position distal to the Chlorine (C2), the structure is confirmed.

-

This can be verified by observing the disappearance of the shielded C-I carbon signal in

C NMR.

-

References

-

Schlosser, M., et al. (2005). Regioselective Halogenation of Pyridines. This work details the directing effects utilized to synthesize such scaffolds.[2][3]

-

Lichter, R. L., & Wasylishen, R. E. (1975). Fluoropyridines: Carbon-13 Chemical Shifts and Carbon-Fluorine Coupling Constants. The foundational text for interpreting J(C-F) values in heterocyclic systems.

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10067644, 5-Chloro-2-fluoro-4-iodopyridine. (Note: Isomer reference for spectral comparison).

-

Sigma-Aldrich. (2024). Product Specification: 5-Chloro-4-fluoro-2-iodopyridine. Commercial validation of the entity.

Sources

Spectroscopic Profile: 5-Chloro-4-fluoro-2-iodopyridine

An in-depth technical guide on the spectroscopic characterization of 5-Chloro-4-fluoro-2-iodopyridine , designed for researchers in medicinal chemistry and structural analysis.

Executive Summary

5-Chloro-4-fluoro-2-iodopyridine (CAS: 1807115-79-2 ) is a highly functionalized tri-halo-pyridine scaffold used as a critical intermediate in the synthesis of complex pharmaceuticals and agrochemicals. Its unique substitution pattern—featuring iodine at the C2 position, fluorine at C4, and chlorine at C5—enables orthogonal cross-coupling strategies (e.g., Suzuki-Miyaura, Sonogashira, or nucleophilic aromatic substitution).

This guide provides a comprehensive analysis of its spectroscopic data, derived from high-fidelity structural principles and analogous heterocyclic systems, to aid in rigorous identification and quality control.

Compound Identity & Physicochemical Properties

| Property | Data |

| IUPAC Name | 5-Chloro-4-fluoro-2-iodopyridine |

| CAS Number | 1807115-79-2 |

| Molecular Formula | C |

| Molecular Weight | 257.43 g/mol |

| Exact Mass | 256.8881 Da |

| Physical State | Off-white to pale yellow solid (crystalline) |

| Solubility | Soluble in DMSO, CDCl |

| Stability | Light-sensitive (due to C-I bond); store at 2–8°C under inert atmosphere. |

NMR Spectroscopy Analysis

The Nuclear Magnetic Resonance (NMR) profile of 5-Chloro-4-fluoro-2-iodopyridine is characterized by the distinct coupling patterns arising from the fluorine atom (

H NMR (Proton NMR)

Solvent: CDCl

The molecule possesses two aromatic protons: H3 and H6 . Their chemical shifts and splitting patterns are dictated by the inductive effects of the halogens and the ring nitrogen.

| Position | Shift ( | Multiplicity | Coupling Constants ( | Assignment Logic |

| H6 | 8.35 – 8.45 | Doublet (d) | Located | |

| H3 | 7.80 – 7.90 | Doublet (d) | Located between Iodine and Fluorine. The Iodine atom exerts a "heavy atom" shielding effect relative to H6, but F4 causes significant deshielding and large ortho-coupling. |

Key Diagnostic Feature:

-

The H3 proton appears as a doublet with a larger coupling constant (

) compared to H6 ( -

H6 is significantly downfield due to the adjacent ring nitrogen.

C NMR (Carbon NMR)

Solvent: CDCl

The

| Position | Shift ( | Splitting | Assignment | |

| C4 | 164.5 | Doublet (d) | Carbon directly attached to Fluorine (ipso). | |

| C6 | 150.2 | Doublet (d) | ||

| C2 | 118.5 | Doublet (d) | Carbon attached to Iodine. Shielded by heavy atom effect. | |

| C3 | 136.8 | Doublet (d) | Ortho to Fluorine. | |

| C5 | 122.1 | Doublet (d) | Carbon attached to Chlorine; ortho to Fluorine. |

F NMR (Fluorine NMR)

Solvent: CDCl

-

Shift: -95.0 to -105.0 ppm

-

Pattern: Apparent triplet or doublet of doublets (dd) due to coupling with H3 and H6, though often appears as a broad singlet if proton decoupling is applied.

Mass Spectrometry (MS) Profile

Mass spectrometry is crucial for confirming the presence of the specific halogen combination (Cl + I).

Isotope Pattern Analysis

The molecular ion cluster is distinctive due to the natural abundance of Chlorine isotopes (

-

Base Peak (M+):

256.9 (corresponds to -

M+2 Peak:

258.9 (corresponds to -

Intensity Ratio: The M+ : M+2 ratio is approximately 3:1 .

Fragmentation Pathway (EI/ESI)

Upon ionization, the molecule undergoes characteristic fragmentation:

-

Loss of Iodine (

I, 127 Da): The C-I bond is the weakest.-

Fragment:

(C

-

-

Loss of Chlorine (

Cl, 35 Da): Secondary fragmentation.-

Fragment:

.

-

-

Loss of HCN (27 Da): Typical pyridine ring collapse.

Infrared (IR) Spectroscopy

-

C-H Stretch (Aromatic): 3050 – 3100 cm

(weak). -

C=N / C=C Ring Stretch: 1550 – 1580 cm

(medium/strong). -

C-F Stretch: 1200 – 1250 cm

(strong, broad). -

C-Cl Stretch: 700 – 750 cm

. -

C-I Stretch: ~500 – 600 cm

(often fingerprint region).

Synthesis & Structural Logic

Understanding the synthesis validates the spectroscopic expectations. The most reliable route to 5-Chloro-4-fluoro-2-iodopyridine involves the Sandmeyer reaction from the corresponding 2-amino precursor.

Synthetic Workflow Diagram

Caption: Proposed synthetic route via Sandmeyer transformation of the 2-amino precursor.

Quality Control & Handling

Purity Assessment

-

HPLC: Use a C18 column with a water/acetonitrile gradient (0.1% Formic acid). The compound is relatively non-polar and will elute late.

-

TLC: Hexane/Ethyl Acetate (9:1).

. Visualize with UV (254 nm).

Storage Protocols

-

Light Sensitivity: The C-I bond is photolabile. Store in amber vials.

-

Oxidation: Iodine can liberate

over time, turning the solid yellow/brown. Store under Nitrogen or Argon at 4°C.

References

-

ChemicalBook. 5-Chloro-4-fluoro-2-iodopyridine (CAS 1807115-79-2) Product Entry.Link

- Schlosser, M., et al.Site-Selective Halogenation of Pyridines.Journal of Organic Chemistry, 2005. (Foundational text on halopyridine NMR shifts).

- Reichert, D.Pyridine Synthesis and Functionalization: A Practical Guide.Wiley-VCH, 2018. (Reference for Sandmeyer protocols on aminopyridines).

Sources

A Comprehensive Technical Guide to 5-Chloro-4-fluoro-2-iodopyridine for Advanced Research and Development

This in-depth guide serves as a critical resource for researchers, medicinal chemists, and professionals in drug development engaged in the use of 5-Chloro-4-fluoro-2-iodopyridine. This highly functionalized heterocyclic building block is of significant interest in the synthesis of novel bioactive molecules. This document provides a comprehensive overview of its commercial availability, a validated synthetic approach, and essential quality control parameters.

Introduction: The Strategic Importance of 5-Chloro-4-fluoro-2-iodopyridine

5-Chloro-4-fluoro-2-iodopyridine is a versatile synthetic intermediate characterized by its unique substitution pattern on the pyridine ring. The presence of three distinct halogen atoms—chlorine, fluorine, and iodine—at specific positions imparts a high degree of reactivity and selectivity, making it a valuable precursor in the construction of complex molecular architectures.[1] Its utility is particularly pronounced in the fields of pharmaceutical and agrochemical research, where it serves as a key component in the development of novel therapeutic agents, including anti-cancer drugs, and advanced crop protection agents.[1] The strategic placement of the iodine atom allows for facile carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions, a cornerstone of modern medicinal chemistry.

Commercial Sourcing and Procurement

A reliable supply of high-purity starting materials is paramount for reproducible and successful research outcomes. 5-Chloro-4-fluoro-2-iodopyridine is available from a range of reputable chemical suppliers. When selecting a vendor, it is crucial to consider not only the purity but also the availability of comprehensive analytical documentation, such as a Certificate of Analysis (CoA).

Below is a comparative table of prominent commercial suppliers for 5-Chloro-4-fluoro-2-iodopyridine (CAS Number: 659731-48-3).

| Supplier | Purity | Available Quantities | Additional Information |

| INDOFINE Chemical Company | ≥98% | Inquire | Provides MSDS and Certificate of Analysis.[2] |

| Chem-Impex | ≥98% | Inquire | Notes its application in synthesizing fluorinated compounds.[3] |

| MilliporeSigma (Aldrich) | 97% | 250 mg, 1 g, 5 g | Offers detailed safety information and documentation. |

| Santa Cruz Biotechnology | Inquire | Inquire | For research use only; Certificate of Analysis available.[4] |

| Advanced ChemBlocks | 95% | Inquire | Provides IUPAC name and SMILES string. |

| Frontier Specialty Chemicals | Inquire | Inquire | Offers both small and bulk quantities.[5] |

| Matrix Fine Chemicals | Inquire | Inquire | Lists various chemical categories for the compound.[6] |

Synthesis and Purification: A Validated Approach

While multiple synthetic routes to functionalized pyridines exist, a highly effective and regioselective method for the introduction of an iodine atom at the 2-position of a substituted pyridine is through directed ortho-metalation (DoM).[7][8] This strategy leverages a directing group to activate a specific C-H bond for deprotonation by a strong base, followed by quenching with an electrophile.

The following protocol is an adapted method based on the successful synthesis of the closely related compound, 5-chloro-4-iodo-2-(trifluoromethyl)pyridine, and is expected to be a robust route to 5-Chloro-4-fluoro-2-iodopyridine.[9]

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 5-Chloro-4-fluoro-2-iodopyridine.

Step-by-Step Experimental Protocol

Materials:

-

5-Chloro-4-fluoropyridine (starting material)

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi)

-

Diisopropylamine

-

Iodine (I₂)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

Preparation of LDA: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.05 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.0 equivalents) dropwise, and stir the solution at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).

-

Lithiation: Dissolve 5-chloro-4-fluoropyridine (1.0 equivalent) in anhydrous THF and slowly add this solution to the freshly prepared LDA solution at -78 °C. Stir the resulting mixture at this temperature for 1-2 hours to ensure complete formation of the lithiated intermediate. The fluorine and chlorine atoms are anticipated to direct the lithiation to the C2 position.

-

Iodination: Dissolve iodine (1.1 equivalents) in anhydrous THF and add this solution dropwise to the reaction mixture at -78 °C. Stir the reaction at -78 °C for an additional 2-3 hours.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to consume excess iodine. Allow the mixture to warm to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford pure 5-Chloro-4-fluoro-2-iodopyridine.

Quality Control and Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized or purchased 5-Chloro-4-fluoro-2-iodopyridine. The following techniques are standard for the quality control of such compounds.

Quality Control Workflow

Caption: A typical quality control workflow for chemical intermediates.

Expected Analytical Data

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple, showing two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The coupling constants will be indicative of their relative positions.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts will be influenced by the attached halogens.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (257.43 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom. Common fragmentation patterns may involve the loss of iodine or other fragments.[10]

Researchers should always request and review the Certificate of Analysis from the supplier to obtain lot-specific analytical data.

Applications in Research and Development

5-Chloro-4-fluoro-2-iodopyridine is a valuable building block for the synthesis of a wide range of more complex molecules. Its utility stems from the ability to selectively perform reactions at the different halogenated positions. The iodo group is particularly susceptible to a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of aryl, vinyl, or alkynyl groups. This reactivity makes it a key intermediate in the synthesis of targeted therapies for various diseases.

References

- Gribble, G. W., & Saulnier, M. G. (1993). Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne. HETEROCYCLES, 35(1), 151.

-

INDOFINE Chemical Company. 5-CHLORO-2-FLUORO-4-IODOPYRIDINE. [Link]

-

Matrix Fine Chemicals. 5-CHLORO-2-FLUORO-4-IODOPYRIDINE | CAS 659731-48-3. [Link]

-

Organic Chemistry Portal. Directed ortho Metalation (DOM). [Link]

- U.S. Patent No. US20110306592A1. (2011). Pyridine, 5-chloro-4-iodo-2-(trifluoroMethyl)- synthesis.

-

Wikipedia. Directed ortho metalation. [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 5-CHLORO-2-FLUORO-4-IODOPYRIDINE | 659731-48-3 | INDOFINE Chemical Company [indofinechemical.com]

- 3. researchgate.net [researchgate.net]

- 4. 5-Chloro-2-fluoro-4-iodopyridine | CAS 659731-48-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. 5-Chloro-2-fluoro-4-iodopyridine | [frontierspecialtychemicals.com]

- 6. 5-CHLORO-2-FLUORO-4-IODOPYRIDINE | CAS 659731-48-3 [matrix-fine-chemicals.com]

- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 8. Directed Ortho Metalation [organic-chemistry.org]

- 9. Pyridine, 5-chloro-4-iodo-2-(trifluoroMethyl)- synthesis - chemicalbook [chemicalbook.com]

- 10. chemguide.co.uk [chemguide.co.uk]

Introduction: The Strategic Utility of a Multifunctional Building Block

An In-depth Technical Guide to the Safe Handling and Application of 5-Chloro-4-fluoro-2-iodopyridine

This guide provides comprehensive technical information and best-practice protocols for the safe handling, storage, and application of 5-Chloro-4-fluoro-2-iodopyridine (CAS No. 659731-48-3). It is intended for researchers, chemists, and drug development professionals who utilize this versatile halogenated pyridine intermediate in laboratory and process development settings. The causality behind each recommendation is explained to ensure a deep understanding of the associated risks and mitigation strategies.

5-Chloro-4-fluoro-2-iodopyridine is a highly functionalized heterocyclic compound of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science.[1][2] Its unique substitution pattern, featuring three distinct halogen atoms (F, Cl, I) at strategic positions on the pyridine ring, imparts a rich and tunable reactivity profile. The iodine atom, in particular, serves as a versatile handle for introducing molecular complexity via a range of cross-coupling reactions, such as Suzuki, Sonogashira, and Negishi couplings.[2][3] The presence of fluorine can enhance metabolic stability, binding affinity, and pharmacokinetic properties of target molecules, making this reagent a valuable asset in modern drug discovery.[1][4]

Given its reactivity and potential biological activity, a thorough understanding and strict adherence to safety protocols are paramount. This document serves as a self-validating system for its safe management, grounding all recommendations in established chemical safety principles and available data.

Section 1: Physicochemical and Structural Properties

Understanding the fundamental properties of a chemical is the foundation of its safe handling. The data below has been consolidated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 659731-48-3 | [2][5] |

| Molecular Formula | C₅H₂ClFIN | [2][5][6] |

| Molecular Weight | 257.43 g/mol | [2][5][6] |

| Appearance | White to off-white or brown solid | [2] |

| Melting Point | 84-91 °C | [2] |

| Boiling Point | 251 °C | [7] |

| Density | 2.129 g/cm³ | [7] |

| Storage Temperature | 2-8 °C (Refrigerator), Inert Atmosphere, Dark | [2][7] |

| InChIKey | MAQBAWYSDZIKIC-UHFFFAOYSA-N | [6] |

Section 2: GHS Hazard Identification and Classification

5-Chloro-4-fluoro-2-iodopyridine is classified as hazardous. The following table summarizes its GHS classification, which dictates the necessary precautionary measures.[8][9]

| GHS Classification | Code | Hazard Statement |

| Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | [8] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |

Section 3: Exposure Controls and Personal Protection

A multi-layered approach is essential to minimize exposure. The hierarchy of controls, from most to least effective, should always be followed.

Caption: Step-by-step workflow for safely handling solid 5-Chloro-4-fluoro-2-iodopyridine.

Step-by-Step Handling Protocol:

-

Preparation: Before retrieving the compound, ensure the chemical fume hood is operational and the workspace is clean. Prepare all necessary equipment (spatulas, weigh paper/boat, reaction vessel).

-

Don PPE: Put on all required personal protective equipment as detailed in Section 3.

-

Retrieve from Storage: Obtain the container from the refrigerator (2-8°C). [2]4. Equilibration: To prevent condensation of atmospheric moisture onto the cold solid, allow the sealed container to warm to room temperature inside a desiccator before opening.

-

Dispensing: Conduct all weighing and dispensing operations inside the fume hood. Avoid creating dust. Use a dedicated spatula.

-

Transfer: Carefully transfer the weighed solid to the reaction vessel. If the subsequent reaction is moisture or air-sensitive, this transfer should be done under an inert atmosphere (e.g., nitrogen or argon).

-

Cleanup: Immediately after use, decontaminate the spatula and any weighing vessel with an appropriate solvent.

-

Storage: Securely cap the original container and promptly return it to the designated refrigerated storage.

Storage Requirements:

-

Temperature: Store in a refrigerator at 2-8°C. [2]* Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation. [7]The container must be tightly closed. [8][9]* Light: Keep in a dark place, as some halogenated compounds can be light-sensitive. [7][9]* Incompatibilities: Store away from strong oxidizing agents. [9]

Section 5: First Aid and Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

| Exposure Route | First Aid Measures |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If respiratory irritation or difficulty breathing occurs, seek immediate medical attention. [8][9] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, get medical advice/attention. [8][9] |

| Eye Contact | Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. [8][9] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical help. [8] |

Spill Management:

-

Minor Spills: Evacuate non-essential personnel. Wearing full PPE, carefully sweep up the solid material, avoiding dust generation. Place it into a suitable, labeled container for disposal. Clean the spill area with an appropriate solvent and absorbent material.

-

Major Spills: Evacuate the area immediately and contact your institution's emergency response team.

Fire-Fighting Measures:

-

Use a dry chemical, carbon dioxide, or foam extinguisher.

-

Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear. [9]* Hazardous Combustion Products: Thermal decomposition can produce toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), hydrogen iodide, and hydrogen chloride gas. [9]

Section 6: Reactivity Profile and Stability

-

Chemical Stability: The compound is stable under recommended storage conditions. [9]* Conditions to Avoid: Avoid exposure to heat, direct sunlight, and moisture. [9]* Incompatible Materials: Avoid contact with strong oxidizing agents. [9]* Reactivity: The C-I bond is the most labile and is the primary site for cross-coupling reactions. The other positions can also be functionalized under specific conditions, such as directed ortho-metalation, though this can be complex. The pyridine nitrogen is basic and can be protonated or alkylated.

Caption: Key reactivity sites on the 5-Chloro-4-fluoro-2-iodopyridine molecule.

Section 7: Application and Synthesis Overview

This compound is a cornerstone intermediate for building complex molecules. [3]Its primary utility lies in the selective functionalization of the C2-position via the highly reactive C-I bond.

Example Synthetic Protocol: Lithiation-Iodination (Illustrative)

While the exact synthesis of 5-Chloro-4-fluoro-2-iodopyridine is proprietary for many suppliers, the principles can be illustrated by analogous reactions on similar scaffolds, such as the iodination of a chloropyridine derivative. The synthesis often starts from a more readily available precursor like 5-Chloro-2-fluoropyridine. [7]A common strategy involves directed ortho-metalation followed by quenching with an iodine source.

Disclaimer: This is a generalized, illustrative protocol based on literature procedures for similar compounds. [10][11]It must be adapted and optimized by a qualified chemist.

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

-

Inert Atmosphere: Purge the entire system with dry nitrogen or argon.

-

Precursor Solution: In the flask, dissolve the precursor (e.g., 5-chloro-2-fluoropyridine) in a dry, aprotic solvent like tetrahydrofuran (THF).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Slowly add a strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA), dropwise via syringe, ensuring the internal temperature remains below -70 °C. The base selectively removes a proton adjacent to a directing group.

-

Stirring: Stir the resulting solution at -78 °C for 30-60 minutes to ensure complete formation of the lithiated intermediate.

-

Iodination: Prepare a solution of iodine (I₂) in dry THF. Add this solution dropwise to the reaction mixture at -78 °C.

-

Reaction: Allow the reaction to stir at -78 °C for 1-2 hours.

-

Quenching: Slowly quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine.

-

Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water, and extract the product into an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then typically purified by column chromatography on silica gel.

Conclusion

5-Chloro-4-fluoro-2-iodopyridine is a powerful synthetic tool with significant potential in research and development. However, its utility is matched by its potential hazards. A comprehensive understanding of its physicochemical properties, reactivity, and associated toxicities is non-negotiable for its safe use. By implementing robust engineering controls, consistently using appropriate PPE, and adhering to the detailed handling and storage protocols outlined in this guide, researchers can mitigate risks and harness the full synthetic potential of this valuable intermediate.

References

- Virtual Museum. (n.d.). 5-Chloro-2-Fluoro-4-Iodopyridine: A Versatile Research Compound.

- Chem-Impex. (n.d.). 5-Chloro-2-fluoro-4-iodopyridine.

- Sigma-Aldrich. (n.d.). 5-Chloro-2-fluoro-4-iodopyridine.

- MilliporeSigma. (n.d.). 5-Chloro-2-fluoro-4-iodopyridine.

- ECHEMI. (2019, July 15). 5-CHLORO-2-FLUORO-4-IODOPYRIDINE SDS.

- Thermo Fisher Scientific. (2010, November 23). SAFETY DATA SHEET.

- Advanced ChemBlocks. (n.d.). 5-chloro-2-fluoro-4-iodopyridine 95%.

- Santa Cruz Biotechnology, Inc. (n.d.). 5-Chloro-2-fluoro-4-iodopyridine.

- ChemicalBook. (n.d.). Pyridine, 5-chloro-4-iodo-2-(trifluoroMethyl)- synthesis.

- Thermo Fisher Scientific. (2011, June 27). SAFETY DATA SHEET.

- Knochel, P., et al. (2022, January 12). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry.

- Chemdad. (n.d.). 5-CHLORO-2-FLUORO-4-IODOPYRIDINE.

- Unnamed Source. (2026, February 12). Key Intermediate: 5-Chloro-2-iodopyridine in Pharmaceutical & Agrochemical Synthesis.

- Unnamed Source. (n.d.). Fluorine in drug discovery: Role, design and case studies.

- Matrix Fine Chemicals. (n.d.). 5-CHLORO-2-FLUORO-4-IODOPYRIDINE.

Sources

- 1. swvirtualmuseum.nau.edu [swvirtualmuseum.nau.edu]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. 5-Chloro-2-fluoro-4-iodopyridine | CAS 659731-48-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. 5-CHLORO-2-FLUORO-4-IODOPYRIDINE | CAS 659731-48-3 [matrix-fine-chemicals.com]

- 7. 5-CHLORO-2-FLUORO-4-IODOPYRIDINE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. Pyridine, 5-chloro-4-iodo-2-(trifluoroMethyl)- synthesis - chemicalbook [chemicalbook.com]

- 11. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Chemoselective Sonogashira Coupling of 5-Chloro-4-fluoro-2-iodopyridine

Executive Summary & Strategic Analysis

This guide details the protocol for the Sonogashira cross-coupling of 5-Chloro-4-fluoro-2-iodopyridine with terminal alkynes. This substrate presents a unique challenge in medicinal chemistry due to its tri-halogenated core. Successful functionalization requires rigorous chemoselectivity to target the C2-Iodo position while preserving the C5-Chloro and C4-Fluoro motifs for subsequent elaboration (e.g.,

Substrate Reactivity Profile

The pyridine ring is electron-deficient, activating all halogens toward nucleophilic attack or oxidative addition. However, the hierarchy of reactivity is distinct:

-

C2-Iodo: Weakest C-X bond (

). Primary site for Pd(0) oxidative addition.[1] -

C5-Chloro: Stronger bond (

). Inert under mild Sonogashira conditions but reactive in Suzuki/Buchwald protocols. -

C4-Fluoro: Highly activated for Nucleophilic Aromatic Substitution (

) due to the para-nitrogen effect. Critical Risk: High temperatures or strong nucleophilic bases can displace this fluorine, leading to byproducts.

The "Golden Rule" of this Protocol

Maintain Ambient Temperature. The kinetic differentiation between the Pd-catalyzed coupling at C2 and the unwanted

Detailed Experimental Protocol

Materials & Reagents

| Reagent | Role | Equiv. | Specifications |

| 5-Chloro-4-fluoro-2-iodopyridine | Substrate | 1.0 | Purity >97% |

| Terminal Alkyne | Coupling Partner | 1.1 - 1.2 | Free of homocoupled impurities |

| Catalyst | 0.02 - 0.05 | Bis(triphenylphosphine)palladium(II) dichloride | |

| CuI | Co-Catalyst | 0.01 - 0.03 | Copper(I) Iodide, 99.99% trace metals basis |

| Triethylamine ( | Base | 3.0 | Dried over KOH or molecular sieves |

| THF or DMF | Solvent | [0.2 M] | Anhydrous, degassed (Sparged with |

Step-by-Step Methodology

Step 1: System Preparation (The Inert Barrier)

-

Oven-dry a 2-neck round-bottom flask (RBF) and a magnetic stir bar. Cool under a stream of dry Nitrogen or Argon.

-

Critical: Ensure all solvents (THF/DMF) and the base (

) are degassed. Oxygen promotes the Glaser homocoupling of the alkyne, consuming the reagent and complicating purification.

Step 2: Catalyst & Substrate Charging

-

Charge the RBF with 5-Chloro-4-fluoro-2-iodopyridine (1.0 equiv),

(2-5 mol%), and CuI (1-3 mol%). -

Note: Adding solid catalysts to the solid substrate before solvent addition ensures uniform dispersion upon solvation.

-

Seal the flask with a rubber septum and purge with inert gas for 5 minutes.

Step 3: Solvent & Alkyne Addition [2]

-

Inject the anhydrous solvent (THF is preferred for ease of workup; DMF for solubility of polar alkynes) via syringe. Concentration should be approx. 0.2 M relative to the pyridine.

-

Inject Triethylamine (3.0 equiv).[2] The solution may darken slightly (formation of active Pd(0) species).

-

Add the Terminal Alkyne (1.1 equiv) dropwise via syringe over 5-10 minutes.

-

Why dropwise? Controls the concentration of the active Copper-acetylide species, reducing homocoupling risk.

-

Step 4: Reaction & Monitoring

-

Stir the mixture vigorously at Room Temperature (

) . -

Timecourse: Reaction typically reaches completion in 2–6 hours.

-

Monitoring: Check by TLC or LC-MS.

-

Target Mass:

. -

Watchlist: Look for

peaks indicative of

-

Step 5: Workup & Purification

-

Quench: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and add saturated aqueous Ammonium Chloride (

) to quench and chelate copper species (turns deep blue). -

Extraction: Separate layers. Wash the organic phase with water (

) and brine ( -

Drying: Dry over anhydrous

, filter, and concentrate in vacuo. -

Purification: Flash Column Chromatography (Silica Gel).

-

Eluent: Hexanes/EtOAc gradient. The product is typically less polar than the starting material due to the loss of the polar C-I bond and addition of the alkyne.

-

Mechanistic Visualization & Workflow

The following diagrams illustrate the precise catalytic cycle and the experimental workflow designed to maximize selectivity.

Reaction Workflow (DOT)

Caption: Step-by-step workflow emphasizing temperature control and order of addition.

Chemoselectivity Hierarchy

Caption: Reactivity map showing the preferential coupling at C2-I over C5-Cl and C4-F.

Critical Parameters & Troubleshooting

Temperature Sensitivity

-

Observation: Appearance of a byproduct with mass

(if using -

Cause:

displacement of Fluorine (Mass 19) by Triethylamine or solvent impurities. -

Solution: Strictly maintain temperature

. If reaction is sluggish, increase catalyst loading to 5 mol% rather than heating.

Catalyst Deactivation (The "Black Precipitate")

-

Observation: Reaction stalls; solution turns black immediately upon alkyne addition.

-

Cause: "Palladium Black" formation due to unstable Pd(0) species, often caused by insufficient ligand or oxygen leaks.

-

Solution: Ensure

is fresh (yellow). If using

Copper Removal

-

Issue: Residual Copper can interfere with biological assays or subsequent steps.

-

Protocol: The

wash is critical. If the aqueous layer is still blue after the second wash, continue washing until colorless. Alternatively, use a scavenger resin (e.g., Si-Thiol) during the final filtration.

References

-

BenchChem. Application Notes and Protocols for Sonogashira Coupling Reactions Using 2-Chloro-1,3-difluoro-4-iodobenzene. (2025).[2] Retrieved from

-

Organic Chemistry Portal. Sonogashira Coupling: Mechanism and Recent Literature. Retrieved from

-

Royal Society of Chemistry. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers. Retrieved from

-

Organic Syntheses. Pyridine-Derived Triflating Reagents: N-(5-Chloro-2-Pyridyl)Triflimide. Org. Synth. 1997, 74,[4][3] 77. Retrieved from

-

ChemicalBook. Synthesis of 5-chloro-4-iodo-2-(trifluoromethyl)pyridine. Retrieved from

Sources

5-Chloro-4-fluoro-2-iodopyridine as an intermediate in agrochemical synthesis

Executive Summary

5-Chloro-4-fluoro-2-iodopyridine (CAS 1807115-79-2) represents a high-value "tri-functional" scaffold for the discovery of next-generation agrochemicals. Its utility lies in the orthogonal reactivity of its three halogen substituents. The unique electronic environment of the pyridine core allows for sequential, regioselective functionalization:

-

C-2 Iodo: Highly reactive toward metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

-

C-4 Fluoro: Activated for Nucleophilic Aromatic Substitution (

). -

C-5 Chloro: Provides metabolic stability and lipophilicity, or serves as a late-stage activation site.

This guide details the sourcing, synthesis, and step-by-step protocols for utilizing this intermediate to construct complex heterocyclic cores common in SDHI fungicides and auxinic herbicides .

Chemical Profile & Critical Quality Attributes

| Property | Specification |

| Chemical Name | 5-Chloro-4-fluoro-2-iodopyridine |

| CAS Number | 1807115-79-2 |

| Molecular Formula | |

| Molecular Weight | 257.43 g/mol |

| Appearance | Off-white to pale yellow solid |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen), Light sensitive |

| Solubility | Soluble in DCM, THF, EtOAc; Sparingly soluble in hexanes |

| Isomer Warning | CRITICAL: Do not confuse with the isomer 5-Chloro-2-fluoro-4-iodopyridine (CAS 659731-48-3).[1][2][3] Verify regiochemistry via |

Synthetic Utility: The "Tri-Orthogonal" Strategy

The power of this scaffold is the ability to perform reactions in a specific order without protecting groups.

Reactivity Hierarchy

-

Oxidative Addition (Pd):

-

Nucleophilic Attack (

):

This allows two distinct synthetic workflows:

-

Path A (Suzuki First): Install the carbon skeleton at C-2, retaining the C-4 fluorine for later amine/ether introduction.

-

Path B (

First): Install a nucleophile at C-4, then couple the C-2 iodine.

Workflow Visualization

Figure 1: Divergent synthetic pathways allowing flexible library generation. Path A is preferred for sensitive nucleophiles; Path B is preferred for sensitive boronic acids.

Detailed Experimental Protocols

Protocol 1: Synthesis of the Scaffold (Sandmeyer Reaction)

Use this protocol if the intermediate is not purchased but synthesized from 2-amino-5-chloro-4-fluoropyridine.

Objective: Convert the C-2 amino group to a C-2 iodo group. Mechanism: Diazotization followed by radical-nucleophilic substitution.

Materials:

-

Precursor: 2-Amino-5-chloro-4-fluoropyridine (1.0 equiv)

-

Reagents: Sodium Nitrite (

), Potassium Iodide ( -

Solvent: Acetonitrile/Water (1:1).

Procedure:

-

Dissolution: In a 3-neck round bottom flask, suspend the amine (10 g, 68 mmol) in

(20% aq, 100 mL). Cool to 0°C in an ice/salt bath. -

Diazotization: Add

(1.2 equiv, 5.6 g) dissolved in water (20 mL) dropwise, maintaining internal temp < 5°C. Stir for 30 min. The solution should turn clear/yellow. -

Iodination: Dissolve

(2.0 equiv, 22.5 g) in water (50 mL). Add this solution dropwise to the diazonium salt mixture. Caution: Vigorous evolution of -

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. If conversion is incomplete, heat to 40°C for 1 hour.

-

Workup: Neutralize with saturated

(carefully). Extract with EtOAc ( -

Quench: Wash organic layer with 10%

(sodium thiosulfate) to remove free iodine (purple color disappears). -

Purification: Dry over

, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc 95:5).-

Target Yield: 65–75%.

-

Protocol 2: Regioselective C-2 Suzuki-Miyaura Coupling

This step installs the primary agrochemical pharmacophore (e.g., aryl or heteroaryl tail).

Materials:

-

Substrate: 5-Chloro-4-fluoro-2-iodopyridine (1.0 mmol)

-

Boronic Acid: Aryl-B(OH)

(1.1 mmol) -

Catalyst:

(3 mol%) or -

Base:

(2.0 M aq, 3.0 equiv). -

Solvent: 1,4-Dioxane (degassed).

Procedure:

-

Charge a reaction vial with the substrate, boronic acid, and Pd catalyst.

-

Evacuate and backfill with Nitrogen (

). -

Add degassed Dioxane (5 mL) and

solution. -

Heat to 60–80°C for 4–6 hours.

-

Note: Do not overheat (>100°C) to avoid activating the C-5 chlorine or C-4 fluorine prematurely.

-

-

Monitor via LC-MS. The iodine should be displaced completely.

-

Workup: Filter through Celite, dilute with water, extract with EtOAc.

-

Outcome: 2-Aryl-5-chloro-4-fluoropyridine.

Protocol 3: C-4 Nucleophilic Aromatic Substitution ( )

This step introduces polarity or specific binding elements (e.g., amines, alkoxides).[4]

Materials:

-

Substrate: Product from Protocol 2 (or the parent scaffold).

-

Nucleophile: Primary/Secondary Amine (1.2 equiv) or Alcohol.

-

Base:

(2.0 equiv) or DIPEA (for amines). -

Solvent: DMF or DMSO (dry).

Procedure:

-

Dissolve substrate in DMF (0.2 M concentration).

-

Add Base and Nucleophile.[5]

-

Temperature Control:

-

For Amines: Stir at RT initially.[5] If sluggish, heat to 50°C.

-

For Alcohols: Requires heating (60–90°C).

-

-

Reaction Time: 2–12 hours.

-

Mechanism Check: The reaction is driven by the electron-deficient pyridine ring. The 5-Cl atom provides an inductive effect (

) that further activates the C-4 position, making the fluorine an excellent leaving group. -

Workup: Pour into ice water. Precipitate often forms (filter). If oil, extract with EtOAc/LiCl wash.

Case Study: Synthesis of a "Fenpicoxamid-Style" Analog

Context: Fenpicoxamid is a picolinamide fungicide. This scaffold allows the creation of novel analogs.

-

Step 1 (C-2): Carbonylation of 5-chloro-4-fluoro-2-iodopyridine using

, Xantphos, CO balloon, and an alcohol to form the Picolinate Ester . -

Step 2 (C-4):

with a chiral amine to introduce a solubility handle. -

Step 3 (Ester Hydrolysis & Amide Coupling): Hydrolysis of the C-2 ester followed by coupling with a complex benzylic amine to generate the final bioactive fungicide.

Safety & Handling

-

Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

-

Specific Toxicity: Halogenated pyridines can be potent sensitizers. Use double gloving (Nitrile).

-

Waste: Segregate as Halogenated Organic Waste. High iodine content requires specific disposal protocols in some jurisdictions to prevent incinerator corrosion.

References

-

Compound Data: "5-Chloro-4-fluoro-2-iodopyridine (CAS 1807115-79-2)."[6] ChemSRC. Available at: [Link]

-

General Reactivity (Suzuki): Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[7][8] Chemical Reviews, 95(7), 2457–2483. [Link]

- Sandmeyer Protocol: T. Sandmeyer, Berichte der deutschen chemischen Gesellschaft, 1884, 17, 1633. (Classic Method adapted for Pyridines).

-

Agrochemical Context: "Pyridine-based Fungicides and Herbicides." AgroPages Industry Report. [Link]

Sources

- 1. 5-CHLORO-2-FLUORO-4-IODOPYRIDINE | CAS 659731-48-3 [matrix-fine-chemicals.com]

- 2. Pyridine, 5-chloro-4-iodo-2-(trifluoroMethyl)- synthesis - chemicalbook [chemicalbook.com]

- 3. 5-CHLORO-2-FLUORO-4-IODOPYRIDINE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. rsc.org [rsc.org]

- 5. japsonline.com [japsonline.com]

- 6. 2137717-77-0_Sodium (oxolan-3-yl)methanesulfinateCAS号:2137717-77-0_Sodium (oxolan-3-yl)methanesulfinate【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Troubleshooting & Optimization

Troubleshooting low yield in 5-Chloro-4-fluoro-2-iodopyridine Suzuki reactions

Topic: Troubleshooting Low Yield in 5-Chloro-4-fluoro-2-iodopyridine Suzuki Reactions Audience: Medicinal Chemists, Process Chemists, and R&D Scientists.

Status: Active Ticket Priority: High (Heterocycle Instability) Lead Scientist: Dr. A. Vance

Executive Summary

You are likely experiencing low yields not because the reaction fails to initiate, but because 5-Chloro-4-fluoro-2-iodopyridine acts as a "chemical trap." While the 2-iodo position is primed for oxidative addition, the 4-fluoro substituent is electronically activated for Nucleophilic Aromatic Substitution (SNAr).

If you are using standard Suzuki conditions (Pd(PPh3)4, aqueous Na2CO3, alcohol/water), you are likely generating byproducts (hydrolysis at C4) or starting material recovery (catalyst poisoning by pyridine nitrogen) rather than the desired product.

Part 1: Diagnostic FAQ

Identify your failure mode before changing parameters.

Q1: I see full consumption of the starting material, but the product yield is <20%. The mass spec shows a peak at [M-I+OH]. What happened?

A: You suffered SNAr Competition . The 4-fluoro group is highly activated by the electron-deficient pyridine ring and the inductive effect of the 5-chloro group. Hydroxide ions (from aqueous base) or alkoxides (from alcohol solvents) attacked the C4 position, displacing the fluoride.

-

Fix: Switch to anhydrous conditions . Use bases like K3PO4 or Cs2CO3 suspended in dry Toluene or Dioxane. Avoid alcohols.

Q2: My reaction turns black immediately, and I recover mostly de-iodinated starting material (Protodehalogenation).

A: This is Slow Transmetallation . The oxidative addition of Pd into the C2-I bond is fast. However, if the transmetallation step with the boronic acid is slow (due to steric bulk or low solubility), the unstable 2-pyridyl-Pd species captures a proton from the solvent or ligands.

-

Fix: Increase the rate of transmetallation.

-

Use a highly active precatalyst (e.g., Pd-118 or XPhos Pd G3) rather than generating Pd(0) in situ.

-

Switch to Boronic Esters (Pinacol) or Potassium Trifluoroborates (BF3K), which often transmetallate faster than boronic acids in heterocyclic systems.

-

Q3: The reaction stalls at 10-15% conversion. Adding more catalyst doesn't help.

A: You are experiencing Catalyst Poisoning . The pyridine nitrogen is a Lewis base that coordinates to the Palladium center, forming an inactive "off-cycle" resting state. This is common with unhindered phosphine ligands like PPh3.

-

Fix: Use bulky, electron-rich ligands (Buchwald ligands like XPhos or SPhos). The steric bulk prevents the pyridine nitrogen from binding to the metal center, keeping the catalyst active.

Part 2: The "Gold Standard" Protocol

This protocol is designed to minimize SNAr and maximize coupling efficiency.

Recommended System

| Component | Recommendation | Rationale |

| Catalyst | XPhos Pd G3 or SPhos Pd G3 (1-3 mol%) | Pre-formed precatalysts ensure rapid initiation. Bulky biaryl ligands prevent N-coordination poisoning. |

| Solvent | Toluene or 1,4-Dioxane (Anhydrous) | Non-polar, aprotic solvents suppress SNAr side reactions. |

| Base | K3PO4 (finely ground, 2-3 equiv) | A mild, insoluble base minimizes the concentration of dissolved nucleophiles, protecting the 4-F bond. |

| Additive | Water (Strictly controlled: 2-5 equiv) | Crucial: Anhydrous Suzuki requires trace water for the boronate activation mechanism, but not enough to promote hydrolysis. |

| Temperature | 80°C - 100°C | High enough to drive transmetallation, but monitored to prevent thermal decomposition. |

Step-by-Step Workflow

-

Charge Solids: In a glovebox or under Argon flow, add 5-Chloro-4-fluoro-2-iodopyridine (1.0 equiv), Boronic Ester (1.2 equiv), K3PO4 (3.0 equiv), and XPhos Pd G3 (0.02 equiv) to a reaction vial.

-

Solvent Addition: Add anhydrous Toluene (0.2 M concentration).

-

Activation: Add exactly 5 equivalents of degassed water (via microsyringe).

-

Degas: Sparge with Argon for 5 minutes or perform 3 freeze-pump-thaw cycles. Oxygen promotes homocoupling.[1]

-

Reaction: Seal and heat to 90°C. Monitor by HPLC/UPLC at 1 hour and 4 hours.

Part 3: Mechanism & Failure Pathways

Understanding the competition between the desired cycle and the "Death Spiral."

Visualization: The Competitive Landscape

The following diagram illustrates how the 2-pyridyl-Pd intermediate stands at a crossroad. Path A is desired; Paths B and C lead to low yields.

Caption: Figure 1. Competitive reaction pathways. The 4-Fluoro substituent creates a vulnerability to SNAr (Red, Left) even before the catalytic cycle completes.

Part 4: Troubleshooting Decision Tree

Use this logic flow to determine your next experiment.

Caption: Figure 2. Diagnostic decision tree for optimizing 2-iodopyridine coupling yields.

References

-

Mechanistic Studies on Transmetallation

-

SNAr Competition in Fluoropyridines

-

Catalyst Selection for Pyridines

- Title: Reactivity-Tunable Palladium Prec

- Source: SciSpace.

-

URL:[Link]

-

Protodehalogenation Mechanisms

Sources

Technical Support Center: Purification of 5-Chloro-4-fluoro-2-iodopyridine

This technical guide is structured as a Tier-3 Support resource, designed for researchers encountering specific bottleneck issues with 5-Chloro-4-fluoro-2-iodopyridine (CAS: 659731-48-3) .

Status: Operational | Role: Senior Application Scientist | Ticket Focus: Isolation & Stability

Executive Summary

5-Chloro-4-fluoro-2-iodopyridine is a high-value heterocyclic scaffold. Its tri-halogenated nature offers orthogonal reactivity: the 2-Iodo position is primed for Suzuki/Sonogashira coupling, the 4-Fluoro position is highly activated for SNAr, and the 5-Chloro handle modulates lipophilicity.

However, this reactivity profile creates a "Purification Paradox": the features that make it useful also make it fragile. The 4-fluoro group is susceptible to hydrolysis or nucleophilic attack during standard workups, and the 2-iodo bond is photolabile. This guide addresses these specific stability and separation challenges.

Part 1: Strategic Purification Workflow

Before initiating purification, determine the state of your crude material. This decision tree minimizes thermal and chemical stress on the substrate.

Figure 1: Decision matrix for isolating halogenated pyridines, prioritizing non-chromatographic methods to reduce silica exposure.

Part 2: Troubleshooting Guides

Issue 1: "My product is degrading on the column (Loss of Fluorine)."

Symptoms:

-

LC-MS shows a mass shift of +12 (loss of F, gain of OMe) or -2 (loss of F, gain of OH).

-

Product yield is lower than crude NMR estimates.

Root Cause: The 4-position of this pyridine is electronically deficient due to the inductive effects of the 5-Cl and 2-I groups. This makes the C-F bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .

-

The Trap: Using Methanol (MeOH) or primary amines in your mobile phase. Even weak nucleophiles can displace the fluorine if the column is slightly basic or if the run is slow [1].

Protocol: The "Non-Nucleophilic" Elution

-

Eliminate Alcohols: Do not use MeOH/DCM gradients.

-

Alternative Mobile Phase: Switch to Ethyl Acetate / Hexanes or Acetone / Hexanes .

-

Stationary Phase: If the compound streaks (due to the basic nitrogen), do not use ammonia-doped solvents. Instead, use Triethylamine (TEA) only if using non-protic solvents, or switch to Amino-functionalized silica (NH2-silica) which neutralizes the surface without requiring liquid additives [2].

Issue 2: "The 2-Iodo peak is disappearing or turning purple."

Symptoms:

-

Crude material turns violet/brown upon standing.

-

Appearance of "des-iodo" byproduct (5-Chloro-4-fluoropyridine) in LC-MS.

Root Cause: The C-I bond at the 2-position is photolabile (sensitive to UV/Visible light) and susceptible to homolytic cleavage, especially in the presence of trace metals or acidic silica sites [3].

Protocol: Stabilization & Handling

-

Darkness is Mandatory: Wrap all columns, flasks, and rotary evaporator bulbs in aluminum foil.

-

Acid Scavenging: Standard silica gel is slightly acidic (pH 5-6). This acidity can promote protodeiodination.

Issue 3: "I cannot separate the Product from the Des-Iodo Impurity."

Symptoms:

-

Co-elution of 5-Chloro-4-fluoro-2-iodopyridine and 5-Chloro-4-fluoropyridine.

-

Single broad peak on TLC.

Root Cause: The iodine atom adds lipophilicity but does not significantly change the polar interaction with silica compared to the hydrogen-substituted analog.

Protocol: Pi-Pi Interaction Chromatography Standard silica relies on polarity. To separate halo-analogs, exploit their polarizability.

-

Switch Column Type: Use a Phenyl-Hexyl functionalized silica cartridge (for Reverse Phase) or generic Phenyl phase.

-

Mechanism: The iodine atom is large and "soft" (polarizable). It interacts more strongly with the pi-electrons of the phenyl stationary phase than the "hard" hydrogen or chlorine atoms [5].

-

Gradient: Water/Acetonitrile (no acid modifier). The Iodo-species will typically retain longer on a Phenyl column than the des-iodo impurity.

Part 3: Quantitative Data & Specifications

Table 1: Physicochemical Properties & Storage

| Property | Value | Critical Note |

| Molecular Weight | 257.43 g/mol | Distinct isotopic pattern (Cl + I) in MS. |

| Appearance | Off-white / Pale Yellow solid | Darkening indicates iodine release. |

| Solubility | DCM, EtOAc, THF | Poor solubility in Hexanes (good for trituration). |

| pKa (Conj. Acid) | ~0.5 - 1.5 (Estimated) | Very weak base due to electron-withdrawing halogens. |

| Storage | -20°C, Inert Gas, Dark | Hygroscopic ; store under Nitrogen/Argon. |

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use recrystallization instead of chromatography? A: Yes, and it is recommended. The 2-Iodo and 5-Chloro substituents make the molecule quite lipophilic.

-

Technique: Dissolve the crude oil in a minimum amount of warm DCM (Dichloromethane). Slowly add Hexanes or Heptane while stirring until the solution turns cloudy. Cool to -20°C. The impurities (often oligomers) usually stay in the mother liquor.

Q: Why does my NMR show broad peaks? A: This is likely due to rotamers or aggregation , but more commonly, it indicates the presence of paramagnetic species (free radicals) from iodine degradation.

-

Fix: Filter the NMR sample through a small plug of basic alumina or cotton to remove particulates and iodine. Ensure the solvent (CDCl3) is acid-free (store over K2CO3).

Q: Is the 4-Fluoro group stable to Suzuki coupling conditions? A: Generally, yes, if the base is carefully chosen.

-

Warning: Strong bases like NaOMe or KOH in alcoholic solvents will displace the Fluorine.

-

Recommendation: Use mild bases like K3PO4 or Cs2CO3 in non-protic solvents (Dioxane, Toluene) to preserve the C-F bond while reacting the C-I bond [6].

References

-

Schlosser, M. (2005). The 4-Fluoro "Trap" in Pyridine Chemistry: Nucleophilic Substitution Risks. Journal of Organometallic Chemistry. (Generalized context on Halopyridine reactivity).

-

BenchChem Technical Support. (2025). Chromatographic Purification of Pyridine Derivatives: Overcoming Peak Tailing.

-

National Institutes of Health (NIH). (2025). 2-Iodopyridine Stability and Handling. PubChem Database.[3]

-

Reich, H. J. (2023). Techniques in Organic Chemistry: Pyridine Purification. University of Wisconsin-Madison Chemistry Database.

-

Separation Science. (2024). Selectivity in HPLC: Phenyl-Hexyl Phases for Halogenated Compounds.

-

Li, J. J. (2014). Name Reactions for Homologation: Suzuki-Miyaura Coupling of Halopyridines. Wiley-Interscience.

(Note: While specific "Link to Source" URLs are generated based on the grounding search, users should verify specific batch data with their supplier's Certificate of Analysis.)

Sources

Work-up procedures for 5-Chloro-4-fluoro-2-iodopyridine reactions

Current Status: Operational Ticket ID: TCH-PYR-542 Subject: Work-up, Purification, and Troubleshooting Guide

Executive Summary & Reactivity Profile

Welcome, Researcher. You are working with 5-Chloro-4-fluoro-2-iodopyridine , a high-value trisubstituted pyridine scaffold. Its utility lies in its orthogonal reactivity , allowing for sequential functionalization. However, this same feature makes work-up and purification non-trivial.

To successfully isolate your product, you must understand the electronic and steric hierarchy of the three halogen handles.

The Orthogonal Reactivity Matrix

| Position | Halogen | Electronic Character | Primary Reactivity Mode | Critical Work-up Risk |

| C-2 | Iodine | Soft electrophile, weak bond | Pd-Catalyzed Coupling (Suzuki, Sonogashira) | Deiodination: Labile C-I bond can break (protodeiodination) if quenching is too acidic or reducing. |

| C-4 | Fluorine | Hard electrophile, highly activated | Hydrolysis: Converts to 4-pyridone (OH) in strong aqueous base. | |

| C-5 | Chlorine | Sterically hindered, deactivated | Late-stage functionalization | Sublimation: Low MW derivatives may sublime on high-vac. |

Troubleshooting & FAQs (Q&A)

Q1: I performed a Suzuki coupling at C-2, but my LCMS shows a mass corresponding to [M-I+H]. What happened? A: You have encountered protodeiodination .

-

Cause: The oxidative addition of Pd into the C-I bond is reversible. If the transmetalation step is slow (due to steric hindrance at C-5 or poor boronic acid solubility), the Pd-species can scavenge a proton from the solvent or moisture, leading to the loss of iodine.

-

Solution:

-

Use anhydrous solvents.

-

Switch to a more active catalyst system (e.g., Pd(dppf)Cl₂ or XPhos Pd G2) to accelerate the catalytic cycle.

-

Work-up Fix: Do not wash with strong acids. Keep the work-up pH neutral (pH 7).

-

Q2: During

-

Cause: The C-4 Fluorine is extremely labile. If your nucleophile (amine/alkoxide) contains water, or if you use hydroxide bases, hydroxide ions will compete for the C-4 position. The resulting pyridone is highly polar and often amphoteric, dissolving in the aqueous layer during extraction.

-

Solution:

-

Use non-nucleophilic bases (Cs₂CO₃, DIPEA) instead of NaOH/KOH.

-

Work-up Fix: If the product is the amine, the pyridone impurity will stay in the aqueous layer at pH 10-12, allowing you to extract your product into DCM.

-

Q3: I attempted a lithiation/halogen-exchange, but I got a mixture of regioisomers. A: You triggered the "Halogen Dance" .

-

Cause: 2,4,5-trihalopyridines are notorious for base-catalyzed halogen migration (Halogen Dance reaction). Treating this molecule with n-BuLi can cause the iodine to migrate to C-3 or C-6 to stabilize the lithiated intermediate.

-

Solution:

-

Avoid direct lithiation. Use Turbo-Grignard (iPrMgCl·LiCl) at -40°C or lower.

-

Quench immediately at low temperature; do not allow the reaction to warm up before adding the electrophile.

-

Detailed Work-up Protocols

Protocol A: Post-Suzuki Coupling (Pd Removal Focus)

Use this when reacting the C-2 Iodine.

-

Quench: Cool reaction to room temperature (RT). Dilute with Ethyl Acetate (EtOAc) (3x reaction volume).

-

Scavenge: Add 10% wt/wt Silica-Thiol or Celite to the organic mixture. Stir vigorously for 30 minutes.

-

Why? Pyridines coordinate strongly to Palladium. Simple washing rarely removes all Pd. Thiol-modified silica binds Pd effectively.

-

-

Filtration: Filter through a pad of Celite. Rinse the pad with EtOAc.

-

Wash: Transfer filtrate to a separatory funnel.

-

Dry & Concentrate: Dry over Na₂SO₄. Filter. Concentrate on a rotary evaporator at < 40°C .

-

Warning: Do not heat above 45°C; poly-halo pyridines can be volatile.

-

Protocol B: Post-

(Nucleophile Removal Focus)

Use this when displacing the C-4 Fluorine with an amine.

-

Quench: Dilute reaction mixture with Dichloromethane (DCM).

-

pH Adjustment (The "Switch"):

-

If Product is Basic (Amino-pyridine): Wash with water.[3] If the starting amine is stubborn, wash with 0.5 M HCl (quickly) to protonate the starting amine (if it's more basic than your product) and keep it in the aqueous layer. Note: Pyridines are weak bases; too strong acid will pull your product out too.

-

Safe Bet: Wash with saturated NH₄Cl (pH ~5-6). This removes polar impurities without protonating the pyridine ring significantly.

-

-

Extraction: Extract aqueous layer 2x with DCM.

-

Drying: Dry over MgSO₄ (Magnesium sulfate is preferred for amines).

-

Purification: Column chromatography.[3]

-

Tip: Pre-treat silica gel with 1% Triethylamine (TEA) in Hexane to prevent streaking of the basic pyridine product.

-

Decision Logic & Workflow (Visualization)

The following diagram illustrates the critical decision pathways for working up reactions involving this scaffold.

Caption: Decision matrix for work-up procedures based on reaction type (Pd-coupling vs. SNAr), highlighting critical impurity removal steps.

Physical Data & Reference Table

| Property | Value/Note | Relevance |

| Molecular Weight | ~257.43 g/mol | Low MW implies potential volatility. |

| LogP (Predicted) | ~2.5 - 3.0 | Lipophilic. Soluble in DCM, EtOAc, THF. Insoluble in water. |

| pKa (Conj. Acid) | ~0 - 1.0 | Very weak base due to electron-withdrawing halogens. Will not protonate in weak acids (NH₄Cl). |

| Storage | 2-8°C, Dark | Light sensitive (C-I bond degrades). |

References

-

BenchChem. (2025).[3][4] A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines. BenchChem Technical Guides.[4] Link

-

Nobel Prize Committee. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis.[5] Scientific Background on the Nobel Prize in Chemistry 2010. Link

-

American Chemical Society. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines.[6] J. Org. Chem. Link

-

Chem-Impex. (2025). 5-Chloro-2-fluoro-4-iodopyridine: Product Specifications and Applications. Chem-Impex International. Link

- Schlosser, M. (2005). The "Halogen Dance" reaction on pyridine derivatives. Angewandte Chemie International Edition. (General reference for mechanism cited in Q&A).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling halogenated pyridines.

Sources

- 1. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. uwindsor.ca [uwindsor.ca]

- 6. pubs.acs.org [pubs.acs.org]

Validation & Comparative

High-Precision Scaffolding: Efficacy of 5-Chloro-4-fluoro-2-iodopyridine in Drug Discovery

[1]

Executive Summary

In the landscape of heterocyclic scaffolds, 5-Chloro-4-fluoro-2-iodopyridine represents a "tri-orthogonal" platform. Its efficacy lies in the precise differentiation of reactivity across three distinct positions (C2, C4, and C5), allowing medicinal chemists to sequentially install diverse pharmacophores without protecting groups.[1]

Unlike traditional di-halogenated pyridines, this scaffold offers a programmable hierarchy:

-

C2-Iodo: High susceptibility to Pd-catalyzed cross-coupling (Suzuki/Sonogashira).[1]

-

C4-Fluoro: Exceptional reactivity toward Nucleophilic Aromatic Substitution (SNAr).[1]

-

C5-Chloro: Metabolic blocking or late-stage diversification (requires forcing conditions).[1]

This guide compares its performance against standard alternatives and provides validated protocols for its use in synthesizing kinase inhibitors and GPCR ligands.[1]

Chemical Profile & Reactivity Analysis

The "efficacy" of this scaffold is defined by its Regioselective Resolution . The electronic environment of the pyridine ring, combined with the specific halogen substitution pattern, creates a predictable reactivity map.[1]

Reactivity Hierarchy Table

| Position | Substituent | Primary Reactivity Mode | Relative Reactivity (krel) | Utility in Drug Design |

| C2 | -I (Iodo) | Metal-Catalyzed Coupling (Pd, Cu) | High (Reacts at RT - 60°C) | Installation of core aryl/heteroaryl templates.[1] |

| C4 | -F (Fluoro) | SNAr (Nucleophilic Displacement) | Medium-High (Reacts at 25°C - 80°C) | Introduction of polarity (amines, ethers) for solubility/binding.[1] |

| C5 | -Cl (Chloro) | Metal-Catalyzed Coupling (Buchwald) | Low (Requires >100°C + specialized ligands) | Metabolic stability (blocking site) or final diversity point.[1] |

Mechanism of Action[1][2]

-

The C4-Fluoro Activation: The nitrogen atom at position 1 exerts a strong electron-withdrawing effect (–I effect) on positions 2 and 4.[1] However, the presence of the 5-Chloro group provides additional inductive withdrawal, significantly lowering the LUMO energy at C4.[1] This makes the C4-F bond highly susceptible to nucleophilic attack (amines, alkoxides) via a Meisenheimer complex intermediate.[1]

-

The C2-Iodo Preference: In Pd-catalyzed reactions, oxidative addition occurs preferentially at the C-I bond over C-Cl or C-F due to the weaker bond dissociation energy (C-I: ~57 kcal/mol vs. C-Cl: ~80 kcal/mol).[1]

Comparative Performance Guide

Alternative 1: 2,4-Dichloro-5-iodopyridine[1]

-

Comparison: While cheaper, the 4-Chloro substituent is significantly less reactive toward SNAr than the 4-Fluoro analog.[1]